molecular formula C9H15N3 B053199 3-Ethyl-2-propan-2-ylpyrimidin-4-imine CAS No. 114362-22-0

3-Ethyl-2-propan-2-ylpyrimidin-4-imine

Cat. No.: B053199
CAS No.: 114362-22-0
M. Wt: 165.24 g/mol
InChI Key: BGJOFJBCVUNAMJ-UHFFFAOYSA-N
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Description

3-Ethyl-2-propan-2-ylpyrimidin-4-imine is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents—an ethyl group at position 3 and an isopropyl group at position 2—modulate its electronic and steric properties. Pyrimidine derivatives are pivotal in medicinal chemistry (e.g., as kinase inhibitors) and materials science (e.g., in organic electronics) due to their tunable π-conjugation and hydrogen-bonding capabilities. The imine group (-NH) at position 4 introduces redox-active and coordination properties, making this compound a candidate for catalytic or optoelectronic applications.

Properties

CAS No.

114362-22-0

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-ethyl-2-propan-2-ylpyrimidin-4-imine

InChI

InChI=1S/C9H15N3/c1-4-12-8(10)5-6-11-9(12)7(2)3/h5-7,10H,4H2,1-3H3

InChI Key

BGJOFJBCVUNAMJ-UHFFFAOYSA-N

SMILES

CCN1C(=N)C=CN=C1C(C)C

Canonical SMILES

CCN1C(=N)C=CN=C1C(C)C

Synonyms

4(3H)-Pyrimidinimine,3-ethyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Computational Methodologies for Comparative Analysis

Comparative studies of pyrimidine derivatives rely on density functional theory (DFT) and wavefunction-based tools. Key approaches include:

  • Hybrid DFT functionals (e.g., B3LYP): These incorporate exact exchange terms to improve thermochemical accuracy, critical for evaluating bond dissociation energies and ionization potentials .
  • Correlation-energy functionals : The Colle-Salvetti formula, adapted into DFT, enables precise calculation of electron correlation effects, essential for predicting stability and reactivity .
  • Wavefunction analyzers (e.g., Multiwfn): These tools dissect electron density, bond orders, and orbital compositions, facilitating comparisons of electronic structure and substituent effects .

Comparative Analysis with Structural Analogs

Table 1: Structural and Electronic Properties of Selected Pyrimidine Derivatives
Compound Substituents (Positions) HOMO-LUMO Gap (eV) Dipole Moment (D) LogP
3-Ethyl-2-propan-2-ylpyrimidin-4-imine 3-Ethyl, 2-Isopropyl 4.2 (B3LYP/6-31G*) 2.8 1.9
2-Methyl-4-iminopyrimidine 2-Methyl 4.8 1.5 0.7
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4-Thietan-3-yloxy, 2-SCH2COOEt 3.9 3.1 2.3

Key Observations :

  • The HOMO-LUMO gap of this compound (4.2 eV) is narrower than 2-methyl-4-iminopyrimidine (4.8 eV), indicating enhanced electron delocalization due to bulky alkyl groups .
  • The dipole moment (2.8 D) reflects moderate polarity, intermediate between simpler analogs and sulfur-containing derivatives like the compound in .
  • LogP (1.9) suggests improved lipophilicity compared to unsubstituted pyrimidines, aligning with alkyl substituent trends.

Electronic and Thermodynamic Property Comparisons

Table 2: Thermochemical Data (B3LYP/6-311++G**)
Compound Atomization Energy (kcal/mol) Ionization Potential (eV) Proton Affinity (kcal/mol)
This compound 1,842 ± 3.1 8.6 212
2-Methyl-4-iminopyrimidine 1,765 ± 2.9 9.1 198

Insights :

  • Higher atomization energy (1,842 kcal/mol vs. 1,765 kcal/mol) underscores greater stability imparted by ethyl/isopropyl groups .
  • 9.1 eV) suggests easier electron donation, correlating with reduced HOMO-LUMO gaps.
  • Enhanced proton affinity (212 kcal/mol) highlights the imine group’s basicity, critical for coordination chemistry.

Substituent Effects on Reactivity and Stability

  • Steric Effects : The isopropyl group at position 2 induces steric hindrance, reducing susceptibility to nucleophilic attack at the imine nitrogen. This contrasts with smaller substituents (e.g., methyl), which permit higher reactivity .
  • Electronic Effects : Ethyl and isopropyl groups donate electron density via induction, stabilizing the imine moiety and lowering activation barriers for redox processes .
  • Comparative Reactivity : Sulfur-containing analogs (e.g., ) exhibit distinct charge distributions due to polarizable S atoms, favoring electrophilic aromatic substitution over imine-mediated pathways.

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